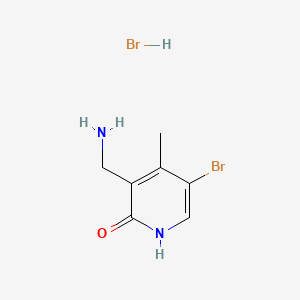![molecular formula C11H18IN3O B13580026 N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide](/img/structure/B13580026.png)
N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidinehydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide is a chemical compound with a complex structure that includes a methoxyphenyl group, a dimethylguanidine moiety, and a hydroiodide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide typically involves the reaction of 4-methoxybenzylamine with dimethylcyanamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
In an industrial setting, the production of N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxybenzyl derivatives, while reduction can produce dimethylguanidine derivatives.
Aplicaciones Científicas De Investigación
N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-(4-Methoxyphenyl)acetamide
Uniqueness
N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidinehydroiodide is unique due to its specific structural features, such as the presence of both methoxyphenyl and dimethylguanidine groups
Propiedades
Fórmula molecular |
C11H18IN3O |
|---|---|
Peso molecular |
335.18 g/mol |
Nombre IUPAC |
1-[(4-methoxyphenyl)methyl]-1,2-dimethylguanidine;hydroiodide |
InChI |
InChI=1S/C11H17N3O.HI/c1-13-11(12)14(2)8-9-4-6-10(15-3)7-5-9;/h4-7H,8H2,1-3H3,(H2,12,13);1H |
Clave InChI |
AYXNBCPRVDORDG-UHFFFAOYSA-N |
SMILES canónico |
CN=C(N)N(C)CC1=CC=C(C=C1)OC.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



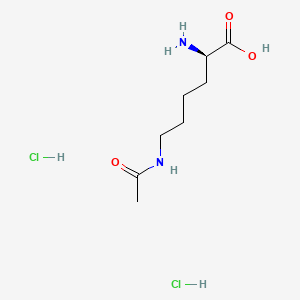

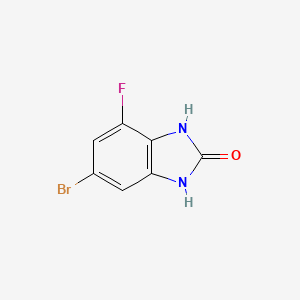
![rac-(1R,5S)-5-methylbicyclo[3.1.0]hexan-2-one](/img/structure/B13579982.png)
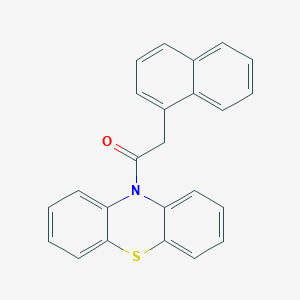
![N-[(1-aminocycloheptyl)methyl]-5-(propan-2-yloxy)pyrazine-2-carboxamidehydrochloride](/img/structure/B13579988.png)
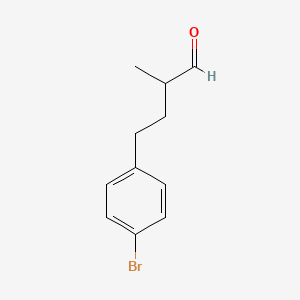
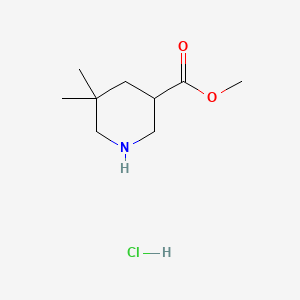
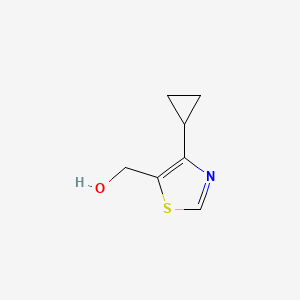
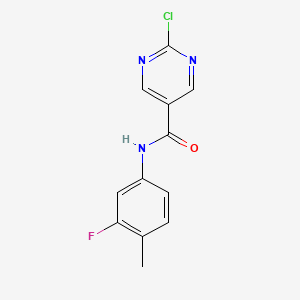
![9-Fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B13580017.png)
